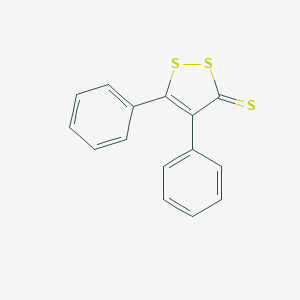

4,5-Diphenyl-3H-1,2-dithiole-3-thione

Description

Properties

CAS No. |

13232-76-3 |

|---|---|

Molecular Formula |

C15H10S3 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

4,5-diphenyldithiole-3-thione |

InChI |

InChI=1S/C15H10S3/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H |

InChI Key |

ILAXRAVUQIJKLV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(SSC2=S)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SSC2=S)C3=CC=CC=C3 |

Other CAS No. |

13232-76-3 |

Synonyms |

4,5-Diphenyl-3H-1,2-dithiole-3-thione |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties

Research indicates that 4,5-diphenyl-3H-1,2-dithiole-3-thione exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress-related damage in biological systems. For instance, a study demonstrated its ability to enhance intracellular levels of glutathione, a vital antioxidant, thereby promoting cellular health and reducing oxidative damage in Leydig cells .

Hypolipidemic Effects

The compound has shown potential as a hypolipidemic agent. In a study involving hyperlipidemic mice models, derivatives of this compound were evaluated for their ability to lower serum triglycerides and cholesterol levels. One particular derivative outperformed traditional treatments like fenofibrate in reducing lipid levels and demonstrated hepatoprotective effects by ameliorating hepatic toxicity .

Biochemical Research

Steroidogenesis Modulation

this compound has been implicated in the modulation of steroidogenesis. In vitro studies revealed that it could enhance testosterone production in Leydig cells by increasing intracellular glutathione levels. This suggests a potential therapeutic role in conditions associated with impaired steroid hormone production .

Binding Affinities with Biological Macromolecules

Interaction studies have focused on the binding affinities of this compound with various biological macromolecules. These interactions are critical for understanding the compound's mechanism of action and its potential therapeutic applications.

Chemical Synthesis and Reactivity

The synthesis of this compound can be achieved through several methods involving the reaction of appropriate dithiol precursors with phenyl groups. Its unique dithiolane structure contributes to its reactivity profile and potential applications in organic synthesis.

Comparative Analysis with Related Compounds

A comparative analysis reveals how this compound stands out among similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4,5-Dichloro-3H-1,2-dithiol-3-one | Two chlorine atoms instead of phenyls | Exhibits different reactivity due to halogen substituents |

| 1,2-Dithiole-3-thione | Contains a thione group | Different electronic properties and reactivity patterns |

| 2-Methylthio-1,2-dithiol-3-one | Contains a methylthio group | Alters solubility and biological activity compared to diphenyl variant |

Case Study 1: Hypolipidemic Activity

In a controlled study on hyperlipidemic mice treated with synthesized derivatives of this compound, significant reductions in serum triglycerides and cholesterol were observed. The study highlighted the compound's dual-action as both hypolipidemic and hepatoprotective .

Case Study 2: Antioxidant Effects

Another study focused on the antioxidant properties of the compound demonstrated its efficacy in increasing glutathione levels within Leydig cells. This resulted in improved testosterone production and reduced oxidative stress markers .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity and stability of 1,2-dithiole-3-thiones are heavily influenced by substituents on the dithiole ring. Key comparisons include:

- Steric Effects : The bulky phenyl groups in the diphenyl derivative hinder [3+2] cycloaddition with alkynes, a reaction common in less-substituted analogues like 4,5-dichloro-3H-1,2-dithiole-3-thione, which readily forms spiro-1,3-dithiolothiopyrans .

- Electronic Effects : Chlorine substituents (electron-withdrawing) enhance electrophilicity, enabling nucleophilic substitution reactions (e.g., dimerization with KSCN ), whereas phenyl groups (electron-donating) stabilize the ring against oxidation .

Preparation Methods

Reaction Conditions and Mechanism

-

Starting Material : (Z)-2-alkylidene-4-oxothiazolidines substituted with phenyl groups at positions 4 and 5.

-

Reagents : Lawesson’s reagent (LR) in anhydrous toluene.

-

Procedure :

-

The thiazolidine precursor (1 equiv) is refluxed with LR (1.2 equiv) in toluene at 90–95°C for 4–5 hours.

-

The reaction mixture transitions from heterogeneous to homogeneous, turning dark reddish-brown upon completion.

-

Chromatographic purification (toluene/ethyl acetate) yields the target compound as dark orange crystals.

-

Key Findings

-

Yield : 85–99% under optimized conditions.

-

Byproducts : Minor formation of oxodithioles (1–3%) due to competing thionation pathways.

-

Substituent Sensitivity : N-Methylation of the thiazolidine precursor diverts the reaction to thionation products (e.g., 11d and 12d in 48% yields each), highlighting the necessity of unsubstituted nitrogen for cyclization.

| Parameter | Details |

|---|---|

| Precursor | 2-Alkylidene-4-oxothiazolidine |

| Thionating Agent | Lawesson’s Reagent |

| Solvent | Toluene |

| Temperature | 90–95°C (reflux) |

| Reaction Time | 4–5 hours |

| Yield | 85–99% |

Benzil-Based Thionation with Phosphorus Pentasulfide

The 1973 Journal of the American Chemical Society protocol remains a benchmark for synthesizing dithiolethiones, including 4,5-diphenyl derivatives. This method employs benzil analogs and phosphorus pentasulfide (PS) as a thionation agent.

Reaction Conditions and Mechanism

-

Starting Material : 4,5-Diphenyl-1,2-diketone (benzil analog).

-

Reagents : PS in a high-boiling solvent (e.g., xylene).

-

Procedure :

-

The diketone is heated with excess PS under inert atmosphere.

-

Thionation replaces carbonyl oxygen with sulfur, followed by cyclization to form the dithiolethione core.

-

| Parameter | Details |

|---|---|

| Precursor | 4,5-Diphenyl-1,2-diketone |

| Thionating Agent | Phosphorus Pentasulfide (PS) |

| Solvent | Xylene |

| Temperature | 140–160°C |

| Reaction Time | 6–8 hours |

| Yield | ~50–70% (estimated) |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Lawesson’s Reagent | High yield (85–99%), mild conditions | Cost of LR, byproduct formation |

| PS Thionation | Established protocol, scalable | Moisture sensitivity, moderate yield |

| Thiosemicarbazide Route | Potential for structural diversity | Unverified for target compound |

Mechanistic Insights and Optimization

-

Lawesson’s Reagent : The reaction proceeds via thionation of the carbonyl group, followed by intramolecular cyclization. The S···O interaction in the thiazolidine precursor directs regioselectivity.

-

PS : Converts diketones to dithioketones, which undergo spontaneous cyclization. Excess reagent risks polysulfide formation.

Optimization Tips :

Q & A

Basic Research Questions

Q. How can computational methods (e.g., DFT, ab initio) predict the electronic properties and reactivity of 4,5-diphenyl-1,2-dithiole-3-thione derivatives?

- Methodological Answer :

- Step 1 : Optimize molecular geometry using semi-empirical methods (e.g., PM3) to establish a baseline structure.

- Step 2 : Apply density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) to calculate electronic properties, including HOMO-LUMO gaps, Mulliken charges, and electrostatic potential surfaces.

- Step 3 : Compare results with experimental data (e.g., NMR, UV-Vis spectra) to validate accuracy. Substituted donor/acceptor groups (e.g., methyl, cyanide) significantly influence reactivity, as shown in comparative studies .

Q. What synthetic routes are effective for preparing 4,5-diphenyl-1,2-dithiole-3-thione and its derivatives?

- Methodological Answer :

- Route 1 : React enamines (e.g., from cyclopentanone derivatives) with carbon disulfide and sulfur in THF, followed by purification via column chromatography (silica gel, benzene eluent) .

- Route 2 : Use phase-transfer catalysis (e.g., tetrabutylammonium bromide) for nucleophilic substitution reactions, as demonstrated in the synthesis of dimeric derivatives .

- Critical Note : Monitor reaction conditions (temperature, solvent polarity) to avoid side products like decomposition intermediates .

Q. How do structural modifications (e.g., phenyl substitution) influence the biological activity of 1,2-dithiole-3-thiones?

- Methodological Answer :

- Step 1 : Synthesize analogs with varying substituents (e.g., 4-hydroxyphenyl, halogenated phenyl) and assess cytotoxicity in cancer cell lines (e.g., MDA-MB-231) using MTT assays.

- Step 2 : Perform molecular docking to correlate substituent effects with binding affinity to targets like kinases or H2S-producing enzymes .

- Key Finding : Electron-withdrawing groups (e.g., Cl) enhance stability, while hydroxyl groups improve solubility and bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes, such as unexpected dimerization during nucleophilic substitution?

- Methodological Answer :

- Case Study : Reaction of 4,5-dichloro-1,2-dithiole-3-thione with KSCN yielded 5,5′-thiobis(4-chloro-1,2-dithiole-3-thione) instead of the expected thiocyanate derivative.

- Resolution :

- Hypothesis Testing : Use LC-MS or in-situ IR to detect transient intermediates.

- Mechanistic Insight : Chlorine displacement may favor dimerization via thiyl radical coupling under oxidative conditions .

- Mitigation : Adjust stoichiometry (excess KSCN) or employ non-polar solvents (toluene) to suppress radical pathways .

Q. What strategies optimize the yield of 1,2-dithiole-3-thione derivatives in multi-step syntheses?

- Methodological Answer :

- Strategy 1 : Incorporate azeotropic distillation (e.g., benzene/piperidine) to remove water during enamine formation, improving intermediate purity .

- Strategy 2 : Use preparative TLC (benzene:dichloromethane, 9:1) for high-resolution separation of regioisomers .

- Quantitative Analysis : GC-MS purity checks (96–99%) ensure reproducibility .

Q. How do advanced computational models (DFT vs. ab initio) compare in predicting spectroscopic properties of 1,2-dithiole-3-thiones?

- Methodological Answer :

- Comparison Framework :

- DFT : Efficient for large systems; B3LYP/6-31G* accurately predicts NMR chemical shifts (±2 ppm deviation).

- Ab Initio : MP2/cc-pVTZ provides superior accuracy for vibrational modes (e.g., C=S stretching at ~1100 cm⁻¹) but is computationally intensive .

- Validation : Cross-reference with experimental FT-IR and NMR data .

Q. What methodologies validate the role of 1,2-dithiole-3-thiones as H2S donors in biological systems?

- Methodological Answer :

- In Vitro Assay : Use amperometric sensors or fluorescent probes (e.g., AzMC) to quantify H2S release in buffer (pH 7.4, 37°C) .

- In Vivo Correlation : Measure plasma H2S levels in animal models post-administration and link to anti-inflammatory or cytoprotective effects .

- Challenge : Differentiate endogenous vs. compound-derived H2S using isotopically labeled analogs.

Experimental Design & Data Analysis

Q. How should researchers design experiments to assess structure-activity relationships (SAR) in dithiolethiones?

- Methodological Answer :

- Design :

- Variable : Systematic substitution at positions 4 and 5 (e.g., aryl, alkyl, heteroaryl).

- Controls : Include parent compound and commercial H2S donors (e.g., NaHS).

- Analysis :

- Multivariate Regression : Corrogate substituent parameters (Hammett σ, logP) with bioactivity data .

- QSAR Models : Use partial least squares (PLS) regression to prioritize substituents for synthesis .

Q. What statistical approaches address variability in biological activity data for dithiolethiones?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.